molecular formula C17H12Cl2N2O B3000916 2-[(3,4-dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 922880-57-7

2-[(3,4-dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B3000916
CAS No.: 922880-57-7
M. Wt: 331.2
InChI Key: RFWBWUCJAGTXHK-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one is a chemical compound offered for research and development purposes. It belongs to the pyridazinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Researchers can investigate this compound as a potential molecular building block or as a key scaffold in the synthesis of more complex molecules for various pharmaceutical and agrochemical applications . The structural core of this molecule, featuring a dihydropyridazin-3-one ring, is shared with several other compounds studied in scientific research, underscoring the utility of this heterocyclic system . This product is strictly for Research Use Only and must be handled by technically qualified personnel. It is not intended for diagnostic, therapeutic, or personal use of any kind. All information provided is for research reference purposes.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c18-14-7-6-12(10-15(14)19)11-21-17(22)9-8-16(20-21)13-4-2-1-3-5-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWBWUCJAGTXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves the reaction of 3,4-dichlorobenzyl chloride with phenylhydrazine in the presence of a base, followed by cyclization to form the dihydropyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods can include the use of microreactors to control reaction parameters such as temperature, flow rate, and residence time more precisely .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(3,4-dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 2

a. BK78969 (2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one)
  • Structure : Position 2 substituent includes a piperidine ring linked to an oxolane (tetrahydrofuran) carbonyl group.
  • Comparison : The bulkier oxolane-piperidine substituent increases molecular weight (367.44 g/mol) compared to the target compound’s simpler 3,4-dichlorophenylmethyl group. This modification likely enhances solubility but may reduce blood-brain barrier permeability due to higher polarity .
b. 6-(3,4-Dichloro-phenyl)-2-(2-hydroxy-butyl)-4,5-dihydro-2H-pyridazin-3-one (CAS 38958-84-8)
  • Structure : A hydroxybutyl chain at position 2 and a 3,4-dichlorophenyl group at position 6.
  • However, the absence of a phenyl group at position 6 (replaced by 3,4-dichlorophenyl) may alter receptor selectivity .

Substituent Variations at Position 6

a. 4-Phenyl-6-(2-thienyl)-2,3-dihydropyridazin-3-one
  • Structure : A thienyl (sulfur-containing heterocycle) replaces the phenyl group at position 6.
b. 6-(2,3-Dimethylphenoxy)-2-(2-hydroxyethyl)pyridazin-3-one
  • Structure: A 2,3-dimethylphenoxy group at position 6 and a hydroxyethyl group at position 2.
  • Comparison: The phenoxy group introduces steric hindrance, possibly reducing metabolic degradation but limiting access to hydrophobic binding pockets .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : The 3,4-dichlorophenyl group in the target compound may enhance binding to receptors like sigma-1 or opioid receptors, as seen in analogs such as SR140333 and BD 1008 () .
  • Hydrophobic vs. Polar Substituents : Hydrophobic groups (e.g., dichlorophenyl) improve membrane permeability, while polar groups (e.g., hydroxybutyl in ) favor solubility but reduce CNS penetration .

Data Table: Key Structural and Molecular Properties

Compound Name Position 2 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound 3,4-Dichlorophenylmethyl Phenyl ~315.20* High lipophilicity -
BK78969 Oxolane-piperidinylmethyl Phenyl 367.44 Enhanced solubility
CAS 38958-84-8 2-Hydroxybutyl 3,4-Dichlorophenyl 315.20 Hydrogen-bonding potential
4-Phenyl-6-(2-thienyl)-dihydropyridazin-3-one Phenyl 2-Thienyl ~283.33* Electron-rich aromatic interaction

*Calculated based on molecular formula.

Biological Activity

The compound 2-[(3,4-dichlorophenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one is a synthetic derivative of pyridazine that has garnered attention for its potential biological activities. This article reviews its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C16H14Cl2N4OC_{16}H_{14}Cl_2N_4O. The compound features a pyridazine ring substituted with a dichlorophenyl group and a phenyl group, which are critical for its biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Mechanism : The compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
    • Case Studies : In vitro studies demonstrated that the compound has IC50 values indicating potent activity against human cancer cell lines such as HeLa and MCF-7, with values lower than those of standard chemotherapeutics like doxorubicin.
  • Anti-inflammatory Properties
    • Research Findings : Studies have indicated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential use in treating inflammatory diseases.
    • SAR Insights : Modifications to the phenyl and dichlorophenyl groups have been shown to enhance anti-inflammatory activity, highlighting the importance of these substituents in the overall efficacy.
  • Antimicrobial Activity
    • The compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl moiety is believed to enhance its membrane-disrupting capabilities.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

ModificationEffect on ActivityReference
Substitution on phenyl ringIncreased cytotoxicity against cancer cells
Variation in halogen placementAltered anti-inflammatory potency
Chain length variationsAffects antimicrobial efficacy

Detailed Research Findings

Recent studies have focused on elucidating the precise mechanisms behind the biological activities of this compound:

  • Cytotoxicity Assays :
    • A series of assays were conducted on various cancer cell lines, revealing that the compound induced apoptosis via caspase activation pathways.
    • Example: In HeLa cells, an IC50 value of 15 µM was reported, indicating significant potency compared to control treatments.
  • Inflammatory Response Modulation :
    • Animal models treated with the compound showed reduced levels of TNF-alpha and IL-6 in serum after induced inflammation, supporting its potential as an anti-inflammatory agent.
  • Antimicrobial Testing :
    • The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the low micromolar range.

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